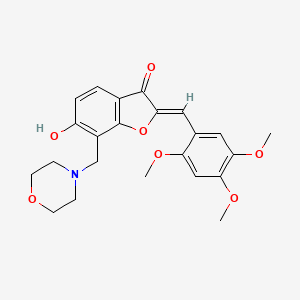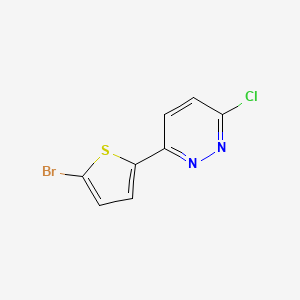![molecular formula C18H18N2OS B3008523 [1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol CAS No. 338414-89-4](/img/structure/B3008523.png)
[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol is a useful research compound. Its molecular formula is C18H18N2OS and its molecular weight is 310.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Selective COX-2 Inhibitor Synthesis
The synthesis of similar compounds to [1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol, like (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol, has been shown to serve as selective COX-2 inhibitors. These compounds are developed to reduce gastrointestinal adverse effects common in traditional nonsteroidal anti-inflammatory drugs while maintaining their anti-inflammatory and analgesic properties (Tabatabai, Rezaee, & Kiani, 2012).
2. Application in Imidazole Derivatives Synthesis
Research has demonstrated the use of similar imidazole derivatives in the synthesis of various compounds. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives have been prepared and converted into carbonyl compounds, indicating the versatility of these imidazole derivatives in chemical synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
3. Corrosion Inhibition in Carbon Steel
Imidazole-based molecules, including derivatives similar to this compound, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic mediums. These compounds show significant efficiency in corrosion inhibition, with their molecular properties playing a key role in their effectiveness (Costa et al., 2021).
4. Biodiesel Synthesis from Seed Oil
In the context of biodiesel production, acidic ionic liquids based on 1-benzyl-1H-imidazole, closely related to the compound , have been synthesized and used for transesterification of seed oils, demonstrating their potential in renewable energy production (Aghabarari, Dorostkar, & Martínez-Huerta, 2014).
5. Fluorescence Properties in Probes
Compounds structurally similar to this compound have been synthesized and investigated for their UV and fluorescence properties. Such compounds can be coordinated with metal ions like Zn2+, resulting in strong fluorescence, which is useful in developing fluorescent probes (Zheng Wen-yao, 2012).
Propiedades
IUPAC Name |
(3-benzyl-2-benzylsulfanylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-13-17-11-19-18(22-14-16-9-5-2-6-10-16)20(17)12-15-7-3-1-4-8-15/h1-11,21H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMDGFWHBXXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333500 |
Source


|
| Record name | (3-benzyl-2-benzylsulfanylimidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818657 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338414-89-4 |
Source


|
| Record name | (3-benzyl-2-benzylsulfanylimidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B3008441.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3008444.png)

![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B3008447.png)
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B3008448.png)







![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)
